N-hydroxy-4-methylbenzamide
Overview
Description
N-hydroxy-4-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methylbenzamide can be synthesized through the direct condensation of 4-methylbenzoic acid and hydroxylamine. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which enhances the reaction rate and yield. This green and eco-friendly approach minimizes the use of hazardous reagents and reduces waste .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylbenzamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 4-methylbenzamide
Reduction: 4-methylbenzylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which N-hydroxy-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-methylbenzamide
- N-methylbenzamide
- 4-methylbenzamide
Uniqueness
N-hydroxy-4-methylbenzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which are not observed in its analogs like N-methylbenzamide or 4-methylbenzamide .
Properties
IUPAC Name |
N-hydroxy-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-4-7(5-3-6)8(10)9-11/h2-5,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSSMGSFESHVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330121 | |
Record name | N-hydroxy-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2318-82-3 | |
Record name | N-hydroxy-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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